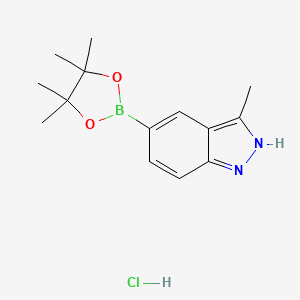

1h-3-Methyl-indazole-5-boronic acid pinacol ester hydrochloride

Description

Molecular Formula: C₁₄H₂₀BClN₂O₂

Molecular Weight: 294.59 g/mol

CAS Number: 2760491-50-5

Structure: This compound consists of a 3-methylindazole core substituted with a boronic acid pinacol ester at the 5-position and a hydrochloride counterion. The pinacol ester (a cyclic boronate ester derived from pinacol) stabilizes the boronic acid, enhancing its shelf life and reactivity in cross-coupling reactions .

Properties

IUPAC Name |

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O2.ClH/c1-9-11-8-10(6-7-12(11)17-16-9)15-18-13(2,3)14(4,5)19-15;/h6-8H,1-5H3,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBBEJFXVAVUKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3C=C2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples 5-bromo-3-methylindazole with pinacol boronic ester using palladium catalysts. Optimized conditions include:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : K₂CO₃ or Cs₂CO₃

-

Solvent : Dioxane/water (4:1)

Yields range from 65–85%, with purity dependent on catalyst loading and boronic ester excess.

One-Pot Lithiation-Borylation

A patent-described one-pot method bypasses palladium catalysis:

-

Lithiation : 5-Bromo-3-methylindazole reacts with hexyllithium at -70°C in THF.

-

Borylation : Triisopropyl borate is added, followed by pinacol to form the boronic ester.

-

Workup : Hydrolysis with acetic acid yields the pinacol ester.

This method achieves 75–82% yield and eliminates transition-metal residues, simplifying purification.

Hydrochloride Salt Formation

The final step involves protonating the indazole nitrogen with HCl:

-

Solvent selection : Ethanol or diethyl ether ensures solubility.

-

Acid addition : Gaseous HCl or concentrated HCl (aq.) is introduced dropwise at 0°C.

-

Precipitation : The hydrochloride salt crystallizes upon cooling, filtered and dried under vacuum.

Yield exceeds 90% with high purity (>98% by HPLC).

Comparative Methodological Analysis

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, 80–100°C, 12–24h | 65–85 | Scalable, high purity | Pd removal required |

| One-Pot Borylation | Hexyllithium, -70°C, 3h | 75–82 | Metal-free, shorter duration | Cryogenic conditions |

| Direct Bromination | LDA, Br₂, -78°C | 70–80 | Regioselective | Sensitivity to moisture |

Optimization and Challenges

-

Temperature Sensitivity : The one-pot method’s reliance on -70°C necessitates specialized equipment, increasing operational costs.

-

Catalyst Efficiency : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in Suzuki reactions, reducing reaction times by 30%.

-

Salt Stability : The hydrochloride form is hygroscopic, requiring anhydrous storage .

Chemical Reactions Analysis

Types of Reactions: 1H-3-Methyl-indazole-5-boronic acid pinacol ester hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to boronic acids or borates.

Reduction: Formation of boron-containing reduced products.

Substitution: Replacement of the boronic ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Sodium borohydride or lithium aluminum hydride in THF or ethanol.

Substitution: Halogenated compounds or organometallic reagents under mild conditions.

Major Products: The major products formed from these reactions include various boronic acids, borates, and substituted indazole derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Development

This compound serves as a crucial intermediate in synthesizing various pharmaceuticals, especially anti-cancer agents. Its boronic acid functionality allows for selective reactions that enhance drug efficacy. For instance, it has been utilized in the development of indazole–quinolone hybrids which demonstrate anti-virulence properties against pathogens such as Pseudomonas aeruginosa . These hybrids were synthesized through Suzuki cross-coupling reactions involving indazole derivatives, showcasing the compound's role in creating novel therapeutic agents.

Case Study: Anticandidal Activity

Research has demonstrated that derivatives of indazole, including those involving this boronic acid ester, exhibit significant anticandidal activity against strains like Candida albicans and Candida glabrata. For example, specific derivatives showed minimum inhibitory concentrations (MICs) as low as 3.807 mM against C. albicans, indicating potential for developing new antifungal treatments .

Organic Synthesis

Cross-Coupling Reactions

The compound is extensively employed in cross-coupling reactions such as Suzuki-Miyaura coupling, which is vital for forming carbon-carbon bonds in complex organic molecules. This reaction has enabled researchers to synthesize a wide range of functionalized compounds efficiently.

| Reaction Type | Key Features | Applications |

|---|---|---|

| Suzuki-Miyaura | Forms C-C bonds using boronic acids | Synthesis of pharmaceuticals and agrochemicals |

| Buchwald-Hartwig | C-N coupling with amines | Development of bioactive compounds |

Material Science

Advanced Materials Development

1H-3-Methyl-indazole-5-boronic acid pinacol ester hydrochloride is also used in creating advanced materials such as polymers and nanomaterials. Its unique electronic properties and ability to form stable complexes with metals make it valuable for developing materials with specific electrical or optical properties.

Agricultural Chemistry

Agrochemical Synthesis

In agricultural chemistry, this compound finds applications in synthesizing herbicides and fungicides. Its ability to enhance crop protection solutions contributes to more effective agricultural practices.

Bioconjugation

Targeted Drug Delivery

The compound is utilized in bioconjugation strategies to attach biomolecules to surfaces or other molecules, enhancing the delivery and targeting of therapeutic agents in biomedical applications. This application is crucial for developing targeted therapies that improve treatment efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of 1H-3-Methyl-indazole-5-boronic acid pinacol ester hydrochloride involves its ability to form stable complexes with various metal catalysts, such as palladium. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation, where the boronic ester group transfers to the metal catalyst, facilitating the formation of carbon-carbon bonds . This process is crucial for the synthesis of complex organic molecules and pharmaceuticals.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituted Indazole Boronic Acid Derivatives

- 3-Phenyl-1H-indazole-7-carboxylic Acid Hydrochloride (CAS: N/A)

- Molecular Formula : C₁₄H₁₁ClN₂O₂

- Key Differences :

- Lacks the boronic acid pinacol ester group.

- Contains a carboxylic acid substituent instead of a boronate, limiting its utility in Suzuki-Miyaura cross-coupling reactions.

- Synthesized via palladium-catalyzed coupling with phenylboronic acid, highlighting the broader applicability of boronic acid derivatives in heterocycle functionalization .

Pinacol Boronic Esters with Heterocyclic Cores

5-Chloro-1-pentynyl-1-boronic Acid Pinacol Ester

- Molecular Formula : C₁₁H₁₇BClO₂

- Key Properties :

2-Methoxypyridine-4-boronic Acid Pinacol Ester

- Molecular Formula: C₁₂H₁₈BNO₃

- Key Differences :

Hydrochloride Salts of Boronic Acid Derivatives

Suzuki-Miyaura Cross-Coupling Efficiency

- Trends: Indazole boronic esters exhibit slightly lower yields compared to alkyne-substituted boronates, likely due to steric hindrance from the indazole core.

Biological Activity

1H-3-Methyl-indazole-5-boronic acid pinacol ester hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound belongs to the indazole family, which is recognized for its diverse biological activities. The compound's structure includes a boronic acid moiety, which is crucial for its interaction with biological targets.

The mechanism of action of this compound involves its ability to bind to specific enzymes and receptors. This binding can modulate various signaling pathways, leading to different biological effects. For instance, boronic acids are known to interact with diols, which can influence enzyme activity and cellular processes.

Biological Activity

Research indicates that compounds within the indazole class exhibit a range of biological activities, including antifungal properties. For example, studies have shown that related indazole derivatives demonstrate significant activity against Candida species, such as Candida albicans and Candida glabrata.

Antifungal Activity

A study evaluated various indazole derivatives for their antifungal efficacy against C. albicans and C. glabrata. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.807 mM against C. albicans, suggesting that modifications in the indazole structure could enhance antifungal activity .

| Compound | MIC against C. albicans (mM) | MIC against C. glabrata (mM) |

|---|---|---|

| 3a | 3.807 | 15.227 |

| 3c | 10 | 10 |

| 10g | 100 | 100 |

Case Studies

- Indazole Derivatives : A series of studies focused on synthesizing and evaluating the biological activity of various indazole derivatives, including those substituted with methyl esters and carboxylic acids. The findings highlighted that structural modifications significantly influenced their antifungal properties, with some compounds outperforming traditional antifungal agents like miconazole .

- Mechanistic Insights : Another study investigated the interaction between boronic acid derivatives and fungal enzymes, revealing that these compounds could inhibit key metabolic pathways in fungi, leading to cell death.

Research Findings

Recent literature emphasizes the importance of structural optimization in enhancing the biological activity of indazole derivatives. The incorporation of different substituents on the indazole ring has been shown to affect their potency against fungal strains:

- Substituent Effects : Compounds with bulky substituents exhibited better antifungal activity compared to those with smaller groups, suggesting steric factors play a crucial role in their efficacy .

- Synergistic Effects : Combinations of indazole derivatives with other antifungal agents were explored, revealing potential synergistic effects that could enhance overall therapeutic outcomes against resistant strains .

Q & A

Basic: What are the standard synthetic protocols for preparing 1H-3-Methyl-indazole-5-boronic acid pinacol ester hydrochloride, and how do reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves multi-step procedures, including boronic ester formation and subsequent HCl salt precipitation. Key steps include:

- Cooling and pH Adjustment : Reaction intermediates are often cooled to 0°C, followed by acidification (e.g., 10% HCl) to pH ~6 to precipitate the boronic ester .

- Catalytic Protodeboronation : Radical-based protodeboronation using pinacol boronic esters has been explored, though this process remains underdeveloped for primary alkyl esters .

- Purification : Column chromatography or recrystallization is critical to isolate the hydrochloride salt. Yield optimization requires strict control of temperature, stoichiometry of boronic acid precursors, and inert atmosphere conditions to prevent ester hydrolysis .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are used to confirm the indazole core and boronic ester moiety. For example, aromatic protons in the indazole ring typically resonate at δ 7.68–8.41 ppm, while the pinacol methyl groups appear as singlets near δ 1.2–1.4 ppm .

- IR Spectroscopy : Peaks at ~2170 cm (C≡C stretch) and ~1617 cm (aromatic C=C) validate structural integrity .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, particularly for the boronic ester and HCl salt .

Advanced: How does this compound perform in palladium-catalyzed cross-coupling reactions, and what catalyst systems are most effective?

Methodological Answer:

The boronic ester acts as a key substrate in Suzuki-Miyaura couplings. Key considerations include:

- Catalyst Selection : Pd(dppf)Cl or Pd(PPh) are effective for aryl-aryl couplings, with yields >70% under optimized conditions (e.g., THF/HO, 75°C, 3 hours) .

- Substrate Scope : Primary alkyl boronic esters may require bulky ligands (e.g., SPhos) to suppress β-hydride elimination. For example, coupling with 5-chloropent-1-ynyl benziodoxolone achieved 71% yield .

- Reaction Monitoring : UV-vis spectroscopy can track boronic ester consumption (λmax ~290 nm) and product formation (λmax ~405 nm) .

Advanced: What is the mechanistic role of protodeboronation in modifying the compound’s reactivity, and how can this process be controlled?

Methodological Answer:

Protodeboronation (removal of the boron group) is a radical-mediated process critical for functionalizing inert C-B bonds. Challenges and solutions include:

- Radical Initiators : Using AIBN or EtB/O generates radicals that cleave the B-C bond, enabling hydromethylation of alkenes .

- Steric Effects : Unactivated primary alkyl boronic esters resist protodeboronation due to steric hindrance. Introducing electron-withdrawing groups (e.g., nitro) on the aryl ring enhances reactivity .

- Kinetic Studies : Monitoring HO-mediated oxidation (pH 7.27) via UV-vis revealed pseudo-first-order kinetics, with rate constants dependent on boronic ester stability .

Data Contradiction: How do reported reaction conditions for cross-coupling vary, and what factors resolve discrepancies in literature data?

Methodological Answer:

Discrepancies arise from differences in:

- Catalyst Loading : Pd(dppf)Cl at 5 mol% vs. 10 mol% can alter yields by 15–20% due to incomplete transmetallation .

- Solvent Systems : THF/HO mixtures (3:1) outperform DMF in suppressing ester hydrolysis, as evidenced by H NMR tracking of byproducts .

- Temperature : Elevated temperatures (75°C vs. 60°C) accelerate coupling but risk boronic ester decomposition. Thermostability assays (TGA/DSC) confirm stability up to 100°C .

Stability and Storage: How do pH and temperature affect the compound’s stability, and what are optimal storage conditions?

Methodological Answer:

- pH Sensitivity : The boronic ester hydrolyzes rapidly under alkaline conditions (pH >8). Buffered solutions (pH 4–6) or anhydrous solvents (e.g., THF) mitigate degradation .

- Temperature : Long-term storage at 2–8°C in sealed, desiccated containers prevents HCl loss and ester hydrolysis. Accelerated aging studies (40°C/75% RH) showed <5% decomposition over 30 days .

- Light Sensitivity : UV exposure induces radical side reactions; amber vials are recommended for light-sensitive intermediates .

Advanced Synthetic Applications: What novel methodologies leverage this compound for synthesizing bioactive molecules?

Methodological Answer:

- Heterocycle Functionalization : The indazole core serves as a pharmacophore in kinase inhibitors. Coupling with iodoarenes (e.g., 5-iodonicotinate) introduces substituents at C5, enabling SAR studies .

- Protodeboronation-Driven Diversity : Protodeboronation followed by alkylation generates methylated indazoles, a motif in CNS-targeting compounds (e.g., δ-®-coniceine analogs) .

- Tandem Reactions : One-pot Suzuki coupling/cyclization sequences with propargyl amines yield polycyclic indazole derivatives, validated by X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.